4-Chloro-2-methyl-3-(trifluoromethyl)aniline
Overview
Description
4-Chloro-2-methyl-3-(trifluoromethyl)aniline is an aromatic amine with a trifluoromethyl group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-chloro-2-methyl-3-(trifluoromethyl)benzene, followed by reduction to the corresponding aniline .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-Chloro-2-methyl-3-(trifluoromethyl)aniline.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium hydroxide, methanol.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-methyl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but lacks the chlorine atom.
2-Amino-5-chlorobenzotrifluoride: Similar structure but with different substitution patterns.
Uniqueness
4-Chloro-2-methyl-3-(trifluoromethyl)aniline is unique due to the specific combination of the trifluoromethyl group, chlorine atom, and methyl group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-methyl-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-4-6(13)3-2-5(9)7(4)8(10,11)12/h2-3H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEDVTMNGZNFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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